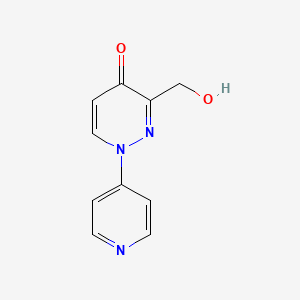![molecular formula C25H34O6Si B13863483 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv (ZCI) is a complex organic compound that belongs to the class of heterocyclic compounds It features a dioxolane ring fused to a pyran ring, with a galactopyranose derivative attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) typically involves multiple steps. One common approach is the protection of the hydroxyl groups of galactopyranose, followed by the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the galactopyranose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) involves its interaction with specific molecular targets. The dioxolane and pyran rings can interact with enzymes and receptors, modulating their activity. The galactopyranose derivative may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: An intermediate in the synthesis of cardiotonic agents.
Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester: A related compound used in organic synthesis.
1,23,4-Di-O-isopropylidene-D-galactopyranose: Another galactopyranose derivative with protective groups.
Uniqueness
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) is unique due to its specific structural features and the presence of the galactopyranose moiety. This combination of rings and sugar derivatives provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C25H34O6Si |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(3aR,6R,7S,7aR)-7-[tert-butyl(diphenyl)silyl]oxy-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C25H34O6Si/c1-23(2,3)32(18-12-8-6-9-13-18,19-14-10-7-11-15-19)31-22-21-20(29-24(4,5)30-21)16-28-25(22,27)17-26/h6-15,20-22,26-27H,16-17H2,1-5H3/t20-,21-,22+,25-/m1/s1 |
Clé InChI |
LYEYVIPMFIHSLX-ILSIFQBBSA-N |
SMILES isomérique |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
SMILES canonique |
CC1(OC2COC(C(C2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
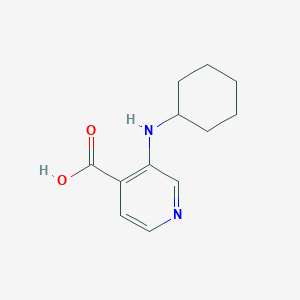
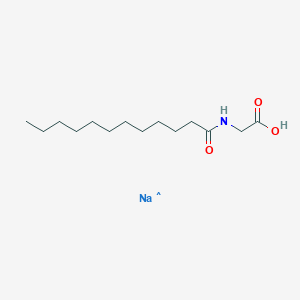
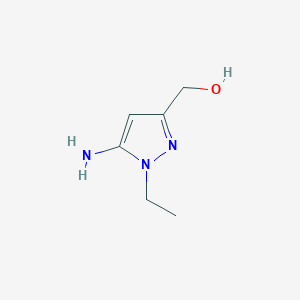
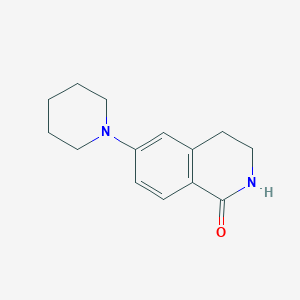
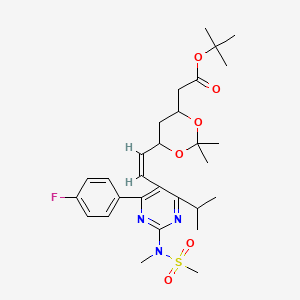
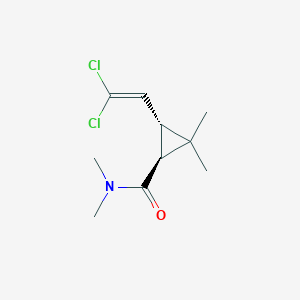

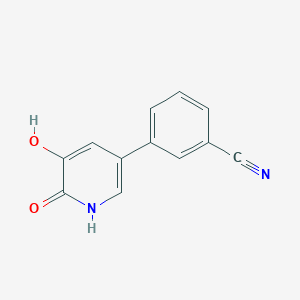
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
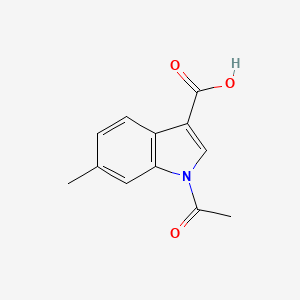
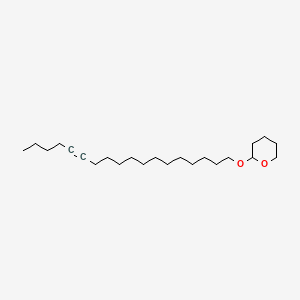
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
